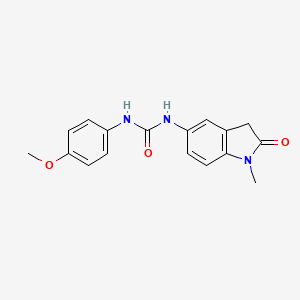![molecular formula C19H15FN6O3 B2483509 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903846-10-5](/img/structure/B2483509.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound It features a triazine ring fused with a benzene ring, a fluorine substituent, and a quinazolinone moiety
Métodos De Preparación
Synthetic routes and reaction conditions:
Formation of Triazine Ring: The synthesis starts with the construction of the triazine ring, which involves the reaction between a benzene derivative and a nitrogen-containing reagent under controlled conditions.
Fluorination: Introduction of the fluorine atom typically requires reagents such as fluorine gas or more manageable fluorinating agents like N-fluorobenzenesulfonimide.
Quinazolinone Synthesis: Quinazolinone can be synthesized via condensation of anthranilic acid derivatives with amides or other nitrogen sources.
Final Coupling Step: The key final step involves coupling the triazine and quinazolinone fragments through a linker, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods:
In an industrial setting, the process would be optimized for large-scale synthesis. This could involve the use of flow chemistry techniques to ensure consistent and efficient production, minimizing the formation of side products and maximizing yield.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: Under oxidative conditions, particularly with strong oxidizing agents, certain substituents can be modified.
Reduction: Reduction reactions, especially on the triazine ring, can lead to partially hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings or the nitrogen atoms.
Common reagents and conditions used:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., NaOH, KCN).
Major products formed from these reactions:
Oxidized derivatives.
Reduced forms with partially or fully hydrogenated rings.
Substituted compounds with various functional groups attached.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry, due to its multiple functional groups.
Biology: Can act as a probe for biological assays, especially due to its fluorine atom which can be tracked using certain imaging techniques.
Medicine: Potential use as a lead compound in drug design, particularly for targeting specific biological pathways.
Industry: Applications in material science, potentially for the development of new polymers or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
Comparing this compound with similar ones can highlight its uniqueness:
Triazine derivatives: Compounds like atrazine, commonly used as herbicides, show different biological activities due to structural variations.
Quinazolinone analogs: Pharmaceuticals like gefitinib, which targets specific kinases, demonstrate how small modifications can lead to vastly different applications.
Comparación Con Compuestos Similares
Atrazine
Gefitinib
Fluoroquinolones
Propiedades
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQOCSPZBQEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2483428.png)
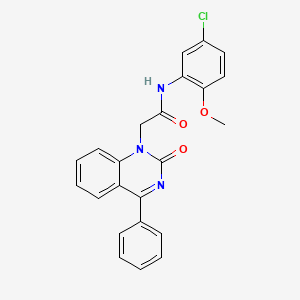
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2483431.png)

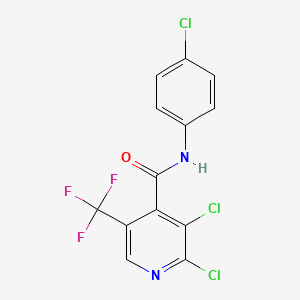
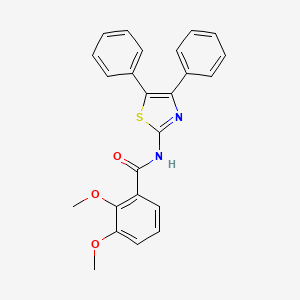
![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)
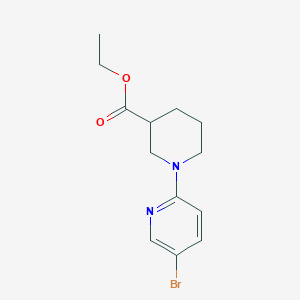
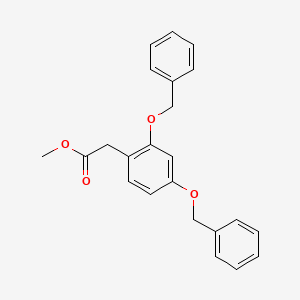
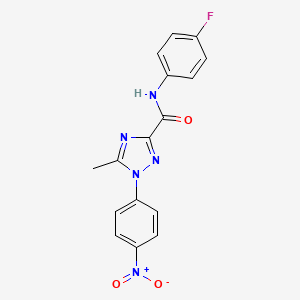
![1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL](/img/structure/B2483443.png)
![N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2483446.png)
